Cas no 851979-05-0 (N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide)

N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide Chemical and Physical Properties
Names and Identifiers
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- N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide
- Benzoic acid, 2-(4-chloro-2-benzothiazolyl)hydrazide
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- Inchi: 1S/C14H10ClN3OS/c15-10-7-4-8-11-12(10)16-14(20-11)18-17-13(19)9-5-2-1-3-6-9/h1-8H,(H,16,18)(H,17,19)
- InChI Key: WQAUCZQZZRDBQF-UHFFFAOYSA-N
- SMILES: C(NNC1=NC2=C(Cl)C=CC=C2S1)(=O)C1=CC=CC=C1
Experimental Properties
- Density: 1.475±0.06 g/cm3(Predicted)
- pka: 10.83±0.23(Predicted)
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0642-0961-5mg |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
851979-05-0 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F0642-0961-50mg |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
851979-05-0 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0642-0961-75mg |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
851979-05-0 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0642-0961-5μmol |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
851979-05-0 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0642-0961-10μmol |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
851979-05-0 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0642-0961-40mg |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
851979-05-0 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0642-0961-30mg |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
851979-05-0 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F0642-0961-10mg |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
851979-05-0 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0642-0961-15mg |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
851979-05-0 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0642-0961-2mg |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide |
851979-05-0 | 90%+ | 2mg |
$59.0 | 2023-05-17 |
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide Related Literature
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
Additional information on N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide
Professional Introduction to N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide (CAS No. 851979-05-0)
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide, a compound with the chemical identifier CAS No. 851979-05-0, is a significant molecule in the field of pharmaceutical chemistry. This compound belongs to the benzohydrazide class and features a benzothiazole moiety, which is well-documented for its diverse biological activities. The presence of a 4-chloro substituent on the benzothiazole ring enhances its pharmacological potential, making it a valuable scaffold for drug discovery and development.
The benzothiazole core is a heterocyclic compound that has garnered considerable attention in medicinal chemistry due to its broad spectrum of biological activities. These include antimicrobial, anti-inflammatory, antiviral, and anticancer properties. The structural features of benzothiazole derivatives contribute to their ability to interact with various biological targets, making them promising candidates for therapeutic intervention.
In recent years, there has been a surge in research focusing on the development of novel benzothiazole-based compounds. The introduction of electron-withdrawing groups such as chlorine at specific positions on the benzothiazole ring can significantly modulate its pharmacokinetic and pharmacodynamic properties. This modification can lead to enhanced binding affinity and improved bioavailability, which are critical factors in drug design.
N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide has been studied for its potential applications in the treatment of various diseases. Its unique structure allows it to engage with multiple biological pathways, making it a versatile tool in pharmacological research. For instance, studies have shown that this compound can inhibit the activity of certain enzymes involved in cancer progression, thereby demonstrating its anticancer potential.
The synthesis of N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide involves a series of well-established organic reactions. The key steps include the formation of the benzothiazole ring followed by the introduction of the benzohydrazide moiety. The 4-chloro substituent is typically incorporated during the synthesis of the benzothiazole precursor, ensuring that the final product retains its desired pharmacological properties.
One of the most compelling aspects of N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide is its potential as a lead compound for further drug development. Researchers have leveraged its structural framework to design derivatives with enhanced efficacy and reduced toxicity. These derivatives are being evaluated in preclinical studies to assess their therapeutic potential and safety profiles.
The use of computational methods has also played a crucial role in understanding the pharmacological behavior of N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide. Molecular docking studies have been employed to predict how this compound interacts with biological targets such as enzymes and receptors. These predictions provide valuable insights into its mechanism of action and help guide the design of more effective derivatives.
In conclusion, N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide (CAS No. 851979-05-0) is a multifaceted compound with significant pharmaceutical potential. Its unique structural features and demonstrated biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to evolve, compounds like N'-(4-chloro-1,3-benzothiazol-2-yl)benzohydrazide will undoubtedly play a crucial role in shaping the future of drug discovery and therapy.
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